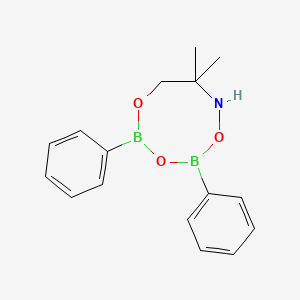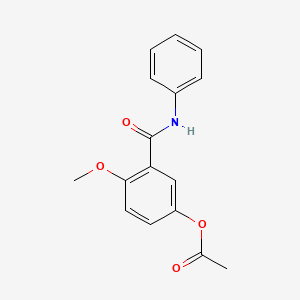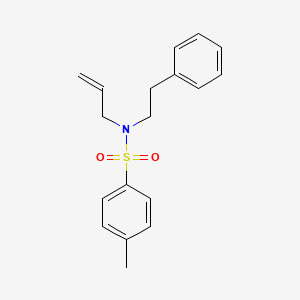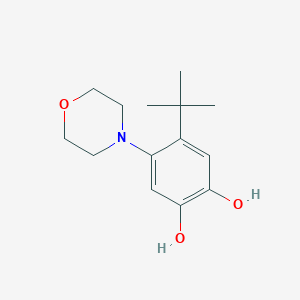![molecular formula C17H17N3O3 B14584921 (E)-1-[2-(Morpholin-4-yl)-5-nitrophenyl]-N-phenylmethanimine CAS No. 61200-66-6](/img/structure/B14584921.png)
(E)-1-[2-(Morpholin-4-yl)-5-nitrophenyl]-N-phenylmethanimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-[2-(Morpholin-4-yl)-5-nitrophenyl]-N-phenylmethanimine is a chemical compound that belongs to the class of imines It features a morpholine ring, a nitrophenyl group, and a phenylmethanimine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-[2-(Morpholin-4-yl)-5-nitrophenyl]-N-phenylmethanimine typically involves the condensation reaction between 2-(morpholin-4-yl)-5-nitrobenzaldehyde and aniline. The reaction is usually carried out in a solvent such as methanol or ethanol, with a catalytic amount of glacial acetic acid to facilitate the formation of the imine bond. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, as indicated by thin-layer chromatography (TLC).
Industrial Production Methods
For industrial-scale production, the process can be optimized by using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(E)-1-[2-(Morpholin-4-yl)-5-nitrophenyl]-N-phenylmethanimine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The imine bond can be reduced to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4), halogens (Cl2, Br2)
Major Products Formed
Reduction of Nitro Group: 2-(Morpholin-4-yl)-5-aminophenyl-N-phenylmethanimine
Reduction of Imine Bond: (E)-1-[2-(Morpholin-4-yl)-5-nitrophenyl]-N-phenylmethanamine
Substitution Reactions: Various substituted derivatives depending on the electrophile used
Scientific Research Applications
(E)-1-[2-(Morpholin-4-yl)-5-nitrophenyl]-N-phenylmethanimine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (E)-1-[2-(Morpholin-4-yl)-5-nitrophenyl]-N-phenylmethanimine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group and the imine bond play crucial roles in its binding affinity and activity. The compound can inhibit the activity of certain enzymes by forming a stable complex with the active site, thereby blocking substrate access and reducing enzyme activity.
Comparison with Similar Compounds
Similar Compounds
(E)-N-{[2-(Morpholin-4-yl)quinolin-3-yl]methylidene}aniline: Similar structure with a quinoline ring instead of a nitrophenyl group.
(E)-N-(4-methylphenyl)-1-[2-(morpholin-4-yl)quinolin-3-yl]methanimine: Contains a methyl-substituted phenyl ring.
Uniqueness
(E)-1-[2-(Morpholin-4-yl)-5-nitrophenyl]-N-phenylmethanimine is unique due to the presence of both a morpholine ring and a nitrophenyl group, which confer distinct chemical and biological properties
Properties
CAS No. |
61200-66-6 |
|---|---|
Molecular Formula |
C17H17N3O3 |
Molecular Weight |
311.33 g/mol |
IUPAC Name |
1-(2-morpholin-4-yl-5-nitrophenyl)-N-phenylmethanimine |
InChI |
InChI=1S/C17H17N3O3/c21-20(22)16-6-7-17(19-8-10-23-11-9-19)14(12-16)13-18-15-4-2-1-3-5-15/h1-7,12-13H,8-11H2 |
InChI Key |
XMZPXIXGGBJRIK-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])C=NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2'-(Ethane-1,1-diyl)bis[4-(propan-2-yl)phenol]](/img/structure/B14584838.png)

![Ethyl 5-[(trimethylsilyl)oxy]-1H-pyrazole-4-carboxylate](/img/structure/B14584859.png)



![1-Phenylbicyclo[3.2.1]octane](/img/structure/B14584876.png)
![2,2,2-Trifluoro-N-(4'-pentanoyl[1,1'-biphenyl]-4-yl)acetamide](/img/structure/B14584879.png)
![1,1'-[(3-Ethylphenyl)methylene]dipiperidine](/img/structure/B14584896.png)
![N-[(2-Fluorophenyl)methyl]-N'-(2-hydroxyethyl)thiourea](/img/structure/B14584899.png)
![2-{(E)-[(4-Chlorophenyl)methylidene]amino}-4,5-dimethoxybenzoic acid](/img/structure/B14584906.png)
![2-Phenylthieno[2,3-b]furan-5-carboxylic acid](/img/structure/B14584910.png)

![3-Ethyl-2-propylbenzo[h]quinoline](/img/structure/B14584930.png)
